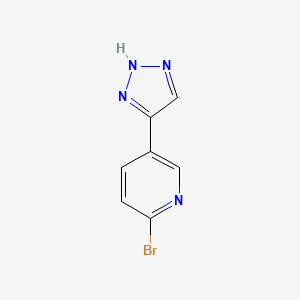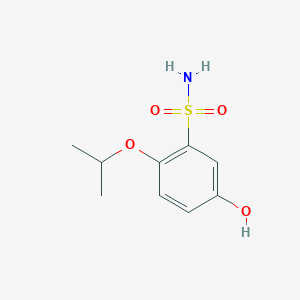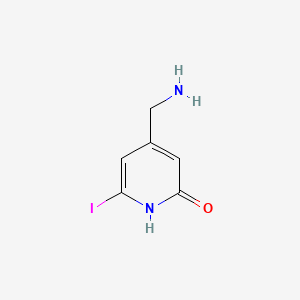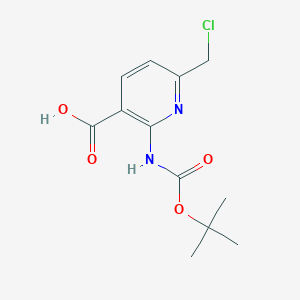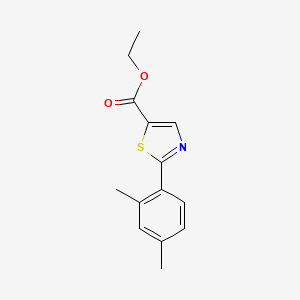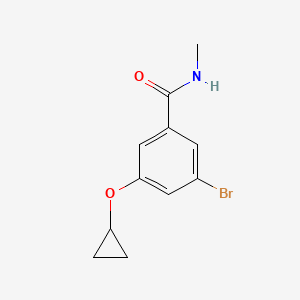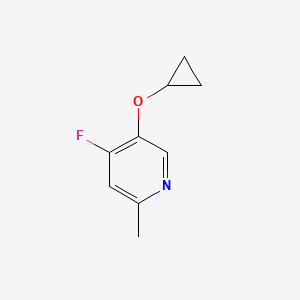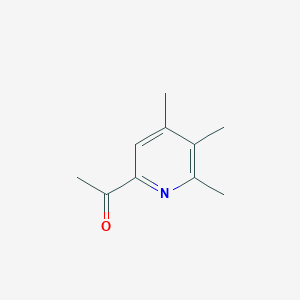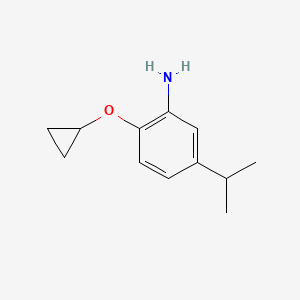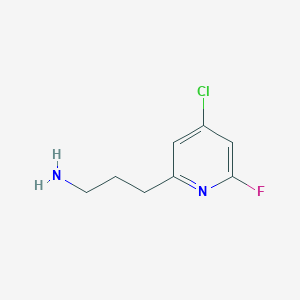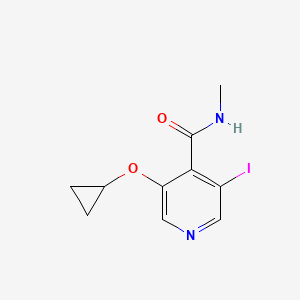![molecular formula C9H10ClNO2 B14845828 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to a pyridine ring, along with an ethanone group
Méthodes De Préparation
The synthesis of 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 3-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures . This reaction yields the desired chloromethylated product, which can then be further reacted with ethanone derivatives to form this compound.
Analyse Des Réactions Chimiques
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include Lewis acids, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of infectious diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone can be compared with other similar compounds, such as:
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride: This compound has a similar pyridine core but with different substituents, leading to variations in its chemical properties and applications.
Thiazole Derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for various applications.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)-3-methoxypyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)7-3-4-11-8(5-10)9(7)13-2/h3-4H,5H2,1-2H3 |
Clé InChI |
BFXKQPFUQKUFMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=NC=C1)CCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



